molecular formula C14H11ClO2 B1266082 3-Biphenylacetic acid, 4'-chloro- CAS No. 75852-50-5

3-Biphenylacetic acid, 4'-chloro-

Cat. No. B1266082
CAS RN: 75852-50-5
M. Wt: 246.69 g/mol
InChI Key: CEPDBVZDEVXUID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Biphenylacetic acid, 4'-chloro-, involves several steps, including the regioselective bromination of precursors and subsequent reactions to introduce the chloro group at the specific position on the biphenyl structure. For example, the synthesis of related compounds often involves halogenation reactions, etherification, and the use of various organic synthesis techniques to achieve the desired substitution pattern on the biphenyl scaffold (Tamura et al., 1981).

Molecular Structure Analysis

The molecular structure of 3-Biphenylacetic acid, 4'-chloro-, and its derivatives have been characterized using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice and the nature of intermolecular interactions. For example, co-crystals of related compounds have demonstrated specific hydrogen bonding and π-π stacking interactions, indicative of the potential for complex formation and molecular recognition processes (Ngoma Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

3-Biphenylacetic acid, 4'-chloro-, undergoes various chemical reactions that modify its structure and properties. These reactions include esterification, amide formation, and interactions with amines to form salts. The compound's reactivity is influenced by the presence of the chloro group, which affects its electronic properties and the acidity of the acetic acid moiety (Gaviraghi et al., 1977).

Physical Properties Analysis

The physical properties of 3-Biphenylacetic acid, 4'-chloro-, including its melting point, solubility, and thermal stability, are crucial for its handling and application in chemical syntheses. The compound's stability is particularly relevant for its use in organic reactions, where conditions such as temperature and solvent choice can significantly impact reaction outcomes. The crystalline structure and thermal behavior of related compounds have been extensively studied, providing a basis for understanding the physical characteristics of 3-Biphenylacetic acid, 4'-chloro- (Sienkiewicz-Gromiuk et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Biphenylacetic acid, 4'-chloro-, such as its acidity, reactivity towards nucleophiles, and potential for forming derivatives, are central to its utility in chemical research. The presence of both the biphenyl structure and the chloro substituent contribute to its unique reactivity profile, enabling its use in the synthesis of a wide range of chemical compounds. Studies on similar compounds have highlighted the impact of substitution patterns on chemical reactivity and the formation of specific reaction products (Byron et al., 1966).

Scientific Research Applications

Synthesis and Analgesic Activities

  • 3-Biphenylacetic acid, 4'-chloro- and its isomers have been synthesized and evaluated for antiinflammatory and analgesic activities. The structural requirements for these activities were investigated, highlighting the importance of specific structural features for optimal efficacy (Tamura et al., 1981).

Crystallography and Co-crystals

  • The compound has been used to create multicomponent crystals with various co-formers. These co-crystals have been characterized using techniques like X-ray diffraction and thermal analysis, providing insights into hydrogen bonding and weaker interactions in crystal structures (Tchibouanga & Jacobs, 2020).

Fungal Metabolites

  • 3-Biphenylacetic acid, 4'-chloro- has been isolated as a natural product from a plant-associated microfungus, Xylaria sp. This discovery is significant for understanding fungal metabolites and their potential applications in various fields (Davis, Watters, & Healy, 2005).

Combinatorial Chemistry

  • The compound has been used as a scaffold in the synthesis of a combinatorial library. This approach in drug discovery uses the natural product as a base for creating diverse chemical entities for biological screening, showcasing its utility in medicinal chemistry (Kumar et al., 2015).

Synthesis Reviews

  • Comprehensive reviews have been conducted on the synthesis methods of 3-Biphenylacetic acid, 4'-chloro-, highlighting its significance in the field of non-steroidal anti-inflammatory drugs and the evolution of synthesis techniques (Xie Wen-n, 2014).

Prodrug Development

  • The compound has been explored in the development of prodrugs, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). This research is crucial for improving drug efficacy and reducing side effects (Sharma et al., 2004).

Mechanism of Action

In vitro, biphenylacetic acid (BPAA), a metabolite of fenbufen, is more potent than fenbufen and in vivo metabolism of fenbufen to BPAA is probably required for activity. The arachidonate-thromboxane system appears to play a critical role in explaining a major part of the mechanism of action of these agents on platelets and other systems .

Safety and Hazards

According to the safety data sheet, this compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

3-Biphenylacetic acid, 4’-chloro- plays a significant role in biochemical reactions. It is known to interact with enzymes such as γ-aminobutyric acid receptors, where it induces functional blockade . This interaction suggests that 3-Biphenylacetic acid, 4’-chloro- may have potential applications in modulating neurotransmitter activity. Additionally, it forms solid inclusion complexes with β-cyclodextrin, indicating its potential for use in drug delivery systems .

Cellular Effects

The effects of 3-Biphenylacetic acid, 4’-chloro- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with γ-aminobutyric acid receptors can alter neurotransmission, impacting cellular metabolism and overall cell function . These effects highlight the compound’s potential in neurological research and therapeutic applications.

Molecular Mechanism

At the molecular level, 3-Biphenylacetic acid, 4’-chloro- exerts its effects through specific binding interactions with biomolecules. It binds to γ-aminobutyric acid receptors, leading to their inhibition . This inhibition can result in changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to form inclusion complexes with β-cyclodextrin also suggests a mechanism for targeted drug delivery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Biphenylacetic acid, 4’-chloro- change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to 3-Biphenylacetic acid, 4’-chloro- may result in sustained modulation of neurotransmitter activity and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-Biphenylacetic acid, 4’-chloro- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

3-Biphenylacetic acid, 4’-chloro- is involved in various metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and aldehyde dehydrogenase, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-Biphenylacetic acid, 4’-chloro- is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Biphenylacetic acid, 4’-chloro- plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

2-[3-(4-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDBVZDEVXUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226754
Record name 3-Biphenylacetic acid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75852-50-5
Record name 4′-Chloro[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75852-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Biphenylacetic acid, 4'-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylacetic acid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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